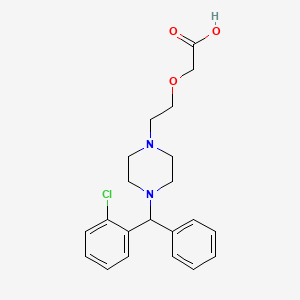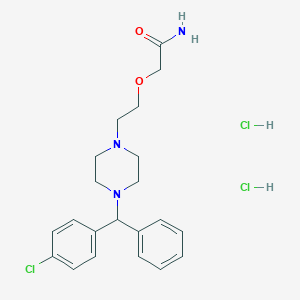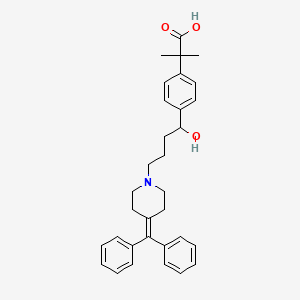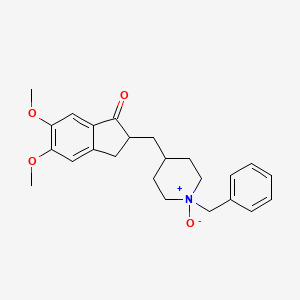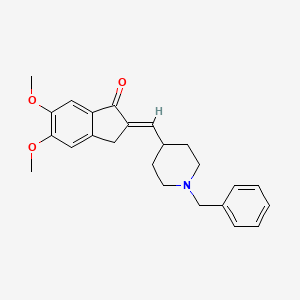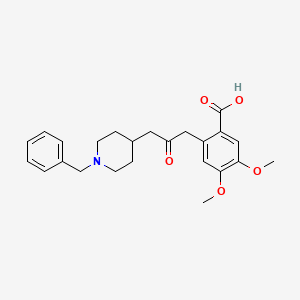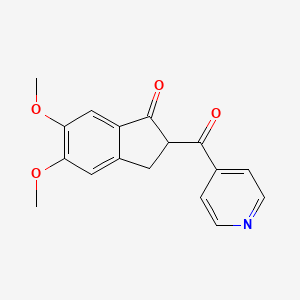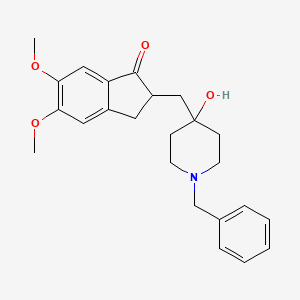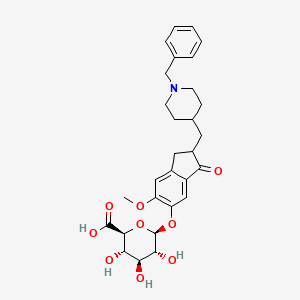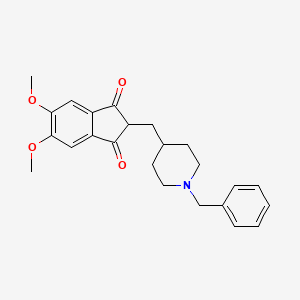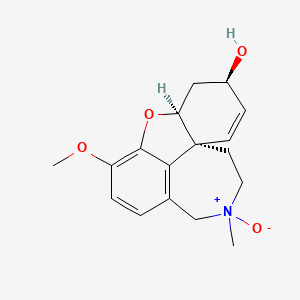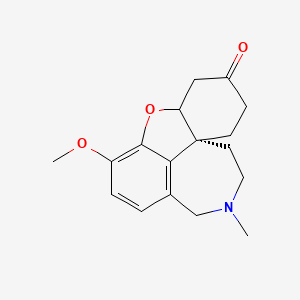
DNV-II impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electrochemical Detection in Pharmaceuticals
A new electrochemical method using anodic stripping voltammetry (ASV) has been developed for detecting and quantifying elemental impurities like cadmium(II) (Cd(2+)) and lead(II) (Pb(2+)) in pharmaceutical matrices. This method offers a sensitive, robust, and cost-effective alternative to traditional approaches, especially for analyzing elemental impurities in pharmaceutical-related matrices without extensive sample pretreatment (Rosolina et al., 2015).
Visible-Light Photoconductivity in Semiconductors
Doping metal oxides with impurity ions, such as Co2+ in ZnO, has been explored to sensitize these oxides to visible light. A detailed investigation into Zn1-xCoxO epitaxial films reveals how dopant concentration affects visible-light photoconductivity, with potential applications in solar photocatalysis or photoelectrochemistry (Johnson et al., 2011).
Crystal Orientation and Impurity Incorporation in Semiconductors
Research on III–V compound semiconductors grown by metalorganic vapor phase epitaxy (MOVPE) indicates a significant crystal orientation dependence of impurity dopant incorporation. This finding has implications for the design and manufacturing of semiconductors, affecting their electronic properties (Kondo et al., 1992).
Impurity-Induced Layer Disordering in Heterostructures
Impurity-induced layer disordering (IILD) via Zn diffusion in heterostructures like In0.5(AlxGa1−x)0.5P quantum well heterostructures has been studied, providing insights into the atom intermixing process. This research is significant for understanding and controlling the properties of semiconductor heterostructures (Deppe et al., 1988).
One-Dimensional Nanostructures in II–V Group Semiconductors
II–V group semiconductors have garnered attention for their potential in fabricating electronic and optoelectronic nanoscale devices. The synthesis and applications of one-dimensional nanostructures like nanotubes, nanowires, and nanobelts in these semiconductors are a field of active research, with implications for infrared detectors, solar cells, and more (Shen & Chen, 2009).
Doping in Lead Halide Perovskite Nanocrystals
The incorporation of Mn ions into lead-halide perovskite nanocrystals (CsPbX3) demonstrates the significant role of impurity doping in semiconductor nanocrystals. This research offers insights into the interactions between the dopant and the semiconductor host, with implications for novel optical, electronic, and magnetic functionalities (Liu et al., 2016).
Propriétés
Numéro CAS |
1005324-46-8 |
|---|---|
Nom du produit |
DNV-II impurity 1 |
Formule moléculaire |
C25H35N3O7S |
Poids moléculaire |
521.63 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



